(S)-2-Amino-2-(3,5-di-tert-butylphenyl)ethan-1-ol hydrochloride
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Overview
Description
(S)-2-Amino-2-(3,5-di-tert-butylphenyl)ethan-1-ol hydrochloride is a chiral compound with significant potential in various scientific fields. Its unique structure, featuring a phenyl ring substituted with tert-butyl groups and an amino alcohol moiety, makes it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-2-(3,5-di-tert-butylphenyl)ethan-1-ol hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 3,5-di-tert-butylbenzaldehyde.
Aldol Reaction: The aldehyde undergoes an aldol reaction with a suitable amine to form an imine intermediate.
Reduction: The imine is then reduced using a reducing agent such as sodium borohydride to yield the amino alcohol.
Resolution: The racemic mixture of the amino alcohol is resolved using chiral resolution techniques to obtain the (S)-enantiomer.
Hydrochloride Formation: Finally, the (S)-2-Amino-2-(3,5-di-tert-butylphenyl)ethan-1-ol is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated resolution processes may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-2-(3,5-di-tert-butylphenyl)ethan-1-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino alcohol can be oxidized to form corresponding ketones or aldehydes.
Reduction: Further reduction can yield secondary or tertiary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
(S)-2-Amino-2-(3,5-di-tert-butylphenyl)ethan-1-ol hydrochloride has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential as a ligand in enzyme studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of (S)-2-Amino-2-(3,5-di-tert-butylphenyl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets. The amino alcohol moiety can form hydrogen bonds with enzymes or receptors, influencing their activity. The tert-butyl groups provide steric hindrance, affecting the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
®-2-Amino-2-(3,5-di-tert-butylphenyl)ethan-1-ol hydrochloride: The enantiomer of the compound with different stereochemistry.
2-Amino-2-phenylethanol hydrochloride: Lacks the tert-butyl groups, resulting in different chemical properties.
2-Amino-2-(3,5-dimethylphenyl)ethan-1-ol hydrochloride: Similar structure but with methyl groups instead of tert-butyl groups.
Uniqueness
(S)-2-Amino-2-(3,5-di-tert-butylphenyl)ethan-1-ol hydrochloride is unique due to its specific steric and electronic properties conferred by the tert-butyl groups. These properties influence its reactivity, binding affinity, and selectivity in various applications, making it a valuable compound for research and development.
Properties
IUPAC Name |
(2S)-2-amino-2-(3,5-ditert-butylphenyl)ethanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO.ClH/c1-15(2,3)12-7-11(14(17)10-18)8-13(9-12)16(4,5)6;/h7-9,14,18H,10,17H2,1-6H3;1H/t14-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCUJUTYYIDCRAA-PFEQFJNWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)C(CO)N)C(C)(C)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC(=CC(=C1)[C@@H](CO)N)C(C)(C)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28ClNO |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.9 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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